5-(2-Fluorophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)furan-2-carboxamide is an organic compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains a fluorophenyl group attached to the furan ring
Mechanism of Action
Mode of Action
It is known that many furan derivatives possess various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that 5-(2-Fluorophenyl)furan-2-carboxamide may interact with its targets in a way that modulates these biological responses.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Result of Action
Given the biological activities of similar furan derivatives , it is plausible that this compound may exert antiviral, anti-inflammatory, or anticancer effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 5-(2-Fluorophenyl)furan-2-carboxamide typically involves the reaction of 2-fluorobenzoyl chloride with furan-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
5-(2-Fluorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Scientific Research Applications
5-(2-Fluorophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic semiconductors.
Biological Research: It is used in studies to understand its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 5-(2-Fluorophenyl)furan-2-carboxamide include:
5-Phenylfuran-2-carboxamide: Lacks the fluorine atom, which may result in different chemical and biological properties.
5-(2-Chlorophenyl)furan-2-carboxamide: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
5-(2-Bromophenyl)furan-2-carboxamide: Contains a bromine atom, leading to different steric and electronic effects compared to the fluorine derivative.
Properties
IUPAC Name |
5-(2-fluorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZOIVQLKVPVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915918-14-8 |
Source
|
Record name | 5-(2-fluorophenyl)furan-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.